Cellular Antiproliferative Potency in AGS and AsPC-1 Cell Lines
Krasg12D-IN-3 demonstrates potent inhibition of KRAS G12D-mutant cell growth, with IC50 values of 0.38 nM in AGS (gastric cancer) and 1.23 nM in AsPC-1 (pancreatic cancer) cells [1]. This potency profile can be cross-compared to the clinical-stage candidate MRTX1133, which has a reported IC50 of 6 nM against AGS cells in 2D viability assays, and the preclinical tool compound ERAS-5024, which shows a pERK IC50 of 2.1 nM in AsPC-1 cells [2].
| Evidence Dimension | Cellular Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | AGS: 0.38 nM; AsPC-1: 1.23 nM |
| Comparator Or Baseline | MRTX1133 (AGS: 6 nM); ERAS-5024 (AsPC-1 pERK: 2.1 nM) |
| Quantified Difference | Krasg12D-IN-3 is ~15.8-fold more potent than MRTX1133 in AGS cells; ~1.7-fold more potent than ERAS-5024 in AsPC-1 cells. |
| Conditions | Cell viability/proliferation assays in AGS and AsPC-1 cell lines. |
Why This Matters
Superior cellular potency can translate to lower effective concentrations in in vitro assays, potentially reducing off-target effects and improving assay sensitivity.
- [1] TargetMol. (n.d.). KRASG12D-IN-3 (T206049) Product Datasheet. View Source
- [2] ActiveInhibitor. (2025). MRTX1133 Product Datasheet. View Source
